3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid
Description
3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid is a complex organic compound that features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Properties
IUPAC Name |
3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(14-6-2-5-13-10-19-20-15(13)14)18-8-7-11-3-1-4-12(9-11)17(22)23/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLRAHGDKZGYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCNC(=O)C2=CC=CC3=C2NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the indazole ring through cyclization reactions For instance, the synthesis might begin with the preparation of 2-aminobenzonitrile, which undergoes cyclization to form the indazole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of catalysts to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development or as a probe in biochemical studies.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole moiety can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Indazole-3-carboxylic acid: Shares the indazole core but lacks the ethyl linker and benzoic acid moiety.
2-(1H-Indazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of benzoic acid.
1H-Indazole-7-carboxylic acid: Similar core structure but different functional groups attached.
Uniqueness
3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
